molecular formula C24H26N4O2S B2686652 1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione CAS No. 330180-69-3

1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione

Cat. No.: B2686652
CAS No.: 330180-69-3
M. Wt: 434.56
InChI Key: MTAHELUJGGOQHX-UHFFFAOYSA-N
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Description

1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione is a synthetic compound with the molecular formula C18H22N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely studied for its various biological activities. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and butylsulfanyl groups under controlled conditions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) and other analytical techniques would be essential for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the butylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-butylsulfanyl-3-methylpurine-2,6-dione
  • 3-Methyl-8-butylsulfanyl-7-benzylpurine-2,6-dione

Uniqueness

1,7-Dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities compared to similar compounds. The presence of both benzyl and butylsulfanyl groups at specific positions on the purine ring can influence its interaction with molecular targets, leading to unique pharmacological properties.

Properties

CAS No.

330180-69-3

Molecular Formula

C24H26N4O2S

Molecular Weight

434.56

IUPAC Name

1,7-dibenzyl-8-butylsulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H26N4O2S/c1-3-4-15-31-23-25-21-20(27(23)16-18-11-7-5-8-12-18)22(29)28(24(30)26(21)2)17-19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3

InChI Key

MTAHELUJGGOQHX-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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